molecular formula C17H21N3O2S B249165 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

Cat. No.: B249165
M. Wt: 331.4 g/mol
InChI Key: SXRDAXAJJCQHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridin-4-ylmethyl Group: The final step is the alkylation of the sulfonylated piperazine with 4-(chloromethyl)pyridine under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl group or modified pyridine derivatives.

    Substitution: Various substituted piperazine or pyridine derivatives.

Scientific Research Applications

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyridine groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine

Uniqueness

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and pyridine groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H21N3O2S/c1-15-2-4-17(5-3-15)23(21,22)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h2-9H,10-14H2,1H3

InChI Key

SXRDAXAJJCQHJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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